{2-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester {2-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469406
InChI: InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)23(3)17-12-8-7-11-16(17)22-20(25)26-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-18H,7-8,11-13,21H2,1-3H3,(H,22,25)/t16?,17?,18-/m0/s1
SMILES: CC(C)C(C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol

{2-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13469406

Molecular Formula: C20H31N3O3

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

{2-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester -

Specification

Molecular Formula C20H31N3O3
Molecular Weight 361.5 g/mol
IUPAC Name benzyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)23(3)17-12-8-7-11-16(17)22-20(25)26-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-18H,7-8,11-13,21H2,1-3H3,(H,22,25)/t16?,17?,18-/m0/s1
Standard InChI Key NVXKATFIIOIHNA-ABHNRTSZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, benzyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]cyclohexyl]carbamate, reflects its intricate structure. Key components include:

  • A cyclohexyl ring substituted at the 2-position with a methylamino group.

  • An (S)-2-amino-3-methylbutanoyl moiety, contributing chirality and hydrogen-bonding capacity.

  • A benzyl carbamate group enhancing lipophilicity and metabolic stability.

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically involves multi-step organic reactions:

  • Cyclohexylamine Functionalization: Introduction of the methylamino group via reductive amination or alkylation .

  • Amino Acid Coupling: The (S)-2-amino-3-methylbutanoyl moiety is attached using coupling agents like HATU or EDCI in DMF .

  • Carbamate Formation: Reaction with benzyl chloroformate under basic conditions (e.g., triethylamine) to install the benzyl carbamate .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Cyclohexyl ModificationMethyl iodide, K₂CO₃, DMF65–75%
Amide CouplingHATU, DIPEA, DCM70–80%
Carbamate ProtectionBenzyl chloroformate, TEA, THF60–70%

Purification and Optimization

Chromatography (silica gel or HPLC) is essential for isolating the final product . Industrial-scale production may employ continuous-flow reactors to enhance efficiency.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water due to the benzyl ester’s hydrophobicity.

  • Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic environments. Storage at 2–8°C under nitrogen is recommended .

Spectroscopic Data

  • NMR: Key signals include benzyl aromatic protons (δ 7.2–7.4 ppm) and carbamate carbonyl (δ 155–160 ppm).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 362.3, consistent with the molecular formula.

Biological Activity and Mechanisms

Protease Inhibition

Structural analogs (e.g., piperidine-based carbamates) exhibit antimalarial activity by inhibiting Plasmodium proteases . While direct evidence for this compound is limited, its carbamate group likely interacts with catalytic serine residues.

Cellular Permeability

The benzyl ester enhances membrane permeability, as demonstrated in analogs with improved oral bioavailability. Molecular dynamics simulations suggest the cyclohexyl group reduces rotational entropy, favoring target binding.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: High logP (3.1–3.5) predicts favorable intestinal absorption.

  • Metabolism: Hepatic esterases may cleave the benzyl group, generating active metabolites.

  • Excretion: Primarily renal, with minor biliary clearance.

Toxicity Considerations

Applications and Future Directions

Medicinal Chemistry

This compound serves as a precursor for protease inhibitors and antibiotics. Its modular structure allows derivatization at the cyclohexyl or benzyl positions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator